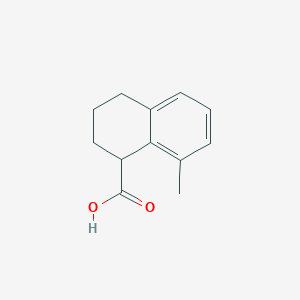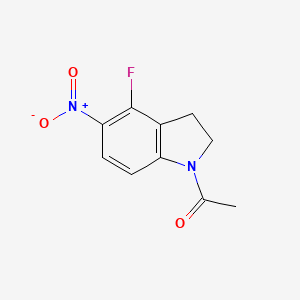
Dimethylaminoneopentyl amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylaminoneopentyl amine is an organic compound characterized by the presence of a dimethylamino group attached to a neopentyl amine structure. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and are widely used in various chemical reactions and industrial applications .
Méthodes De Préparation
The synthesis of dimethylaminoneopentyl amine can be achieved through several methods. One common approach involves the reaction of neopentyl bromide with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Dimethylaminoneopentyl amine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Dimethylaminoneopentyl amine has a wide range of applications in scientific research:
Biology: In biological research, it is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of dimethylaminoneopentyl amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
Dimethylaminoneopentyl amine can be compared with other similar compounds such as:
Dimethylaminoethyl amine: Similar in structure but with an ethyl group instead of a neopentyl group.
Dimethylaminopropyl amine: Contains a propyl group, differing in the length of the carbon chain.
Dimethylaminobutyl amine: Features a butyl group, offering different steric and electronic properties
These compounds share similar reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in terms of its structural and functional attributes.
Propriétés
Formule moléculaire |
C7H18N2 |
|---|---|
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropyl)-1,1-dimethylhydrazine |
InChI |
InChI=1S/C7H18N2/c1-7(2,3)6-8-9(4)5/h8H,6H2,1-5H3 |
Clé InChI |
HRHKBQXBOFVHMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CNN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[N-(dimethylaminosulfonyl)-amino]-4'-methoxybenzophenone](/img/structure/B8568909.png)
![4-(2-Amino-ethyl)-[1,3]dioxolan-2-one](/img/structure/B8568914.png)



![N-(3-bromo-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B8568934.png)






